3-Propoxyazetidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

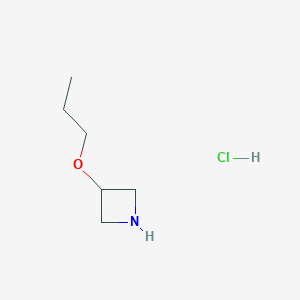

2D Structure

Properties

IUPAC Name |

3-propoxyazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-3-8-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEILSWQALGJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Propoxyazetidine Hydrochloride

This guide provides a comprehensive technical overview of 3-Propoxyazetidine hydrochloride (CAS No. 897019-55-5), a versatile building block of significant interest in the pharmaceutical and medicinal chemistry sectors. The document is structured to provide researchers, scientists, and drug development professionals with core chemical properties, proven synthetic methodologies, and critical insights into its application, ensuring a well-rounded understanding grounded in scientific principles.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its strained ring system imparts unique conformational rigidity and serves as a versatile bioisostere for other common rings, often leading to improved physicochemical properties and target engagement. This compound, in particular, has emerged as a key intermediate. The propoxy group attached at the 3-position can enhance properties like solubility and lipophilicity, making it an attractive component for modulating the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1] This guide will delve into the essential technical data and practical methodologies associated with this compound.

Core Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development. This compound is typically supplied as a white solid with a purity of ≥ 95-98% as determined by HPLC.[1][2]

Structural and Molecular Data

The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

| Property | Value | Source |

| CAS Number | 897019-55-5 | [1][2] |

| Molecular Formula | C₆H₁₃NO·HCl | [1] |

| Molecular Weight | 151.63 g/mol | [1][3] |

| IUPAC Name | 3-propoxyazetidine;hydrochloride | [4] |

| SMILES | CCCOC1CNC1.Cl | [3][4] |

| InChI Key | FWEILSWQALGJKN-UHFFFAOYSA-N | [4] |

| Appearance | White solid | [1] |

| Storage Conditions | 0-8 °C, keep in a dry, cool, well-ventilated place | [1][5] |

Spectroscopic Profile (Illustrative)

While specific batch data will vary, the following represents a typical spectroscopic profile for identity confirmation.

-

¹H NMR (DMSO-d₆): Expected signals would include a triplet corresponding to the methyl protons of the propoxy group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen. The azetidine ring protons would appear as multiplets in the upfield region. The N-H protons would likely appear as a broad singlet.

-

¹³C NMR (DMSO-d₆): Characteristic peaks for the three distinct carbons of the propoxy group and the two non-equivalent carbons of the azetidine ring are expected.

-

Mass Spectrometry (ESI+): The primary ion observed would correspond to the free base [M+H]⁺ at m/z ≈ 116.12.

Expert Insight: When analyzing the NMR spectrum, the hydrochloride salt can lead to peak broadening, particularly for the protons on and adjacent to the nitrogen atom (the azetidine CH₂ and NH protons). Running the analysis in D₂O can facilitate proton exchange, causing the NH peak to disappear, which can be a useful confirmation tool.

Synthesis and Purification Protocol

The most common and efficient synthesis of 3-substituted azetidines originates from a more readily available precursor, 3-hydroxyazetidine or its hydrochloride salt. The propoxy group is typically introduced via a Williamson ether synthesis.

Conceptual Workflow: From Hydroxy Precursor to Propoxy Product

The synthesis is a two-step process involving the deprotonation of the hydroxyl group followed by nucleophilic substitution.

Caption: Synthetic workflow for 3-Propoxyazetidine HCl.

Detailed Experimental Protocol

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirring solvent.

-

Substrate Addition: Add a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in the same anhydrous solvent dropwise to the NaH suspension. Rationale: The Boc-protecting group on the nitrogen prevents unwanted N-alkylation and improves solubility in organic solvents. Allow the reaction to stir at 0 °C for 30-60 minutes until hydrogen gas evolution ceases.

-

Alkylation: Add 1-bromopropane or 1-iodopropane (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup & Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection and Salt Formation: Dissolve the crude N-Boc-3-propoxyazetidine in a minimal amount of a suitable solvent like ethyl acetate or methanol. Add a solution of HCl in dioxane or diethyl ether (typically 4M, 2-3 equivalents) and stir. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove non-polar impurities. For higher purity, the product can be recrystallized from a solvent system such as ethanol/diethyl ether. Dry the final product under vacuum.[5]

Trustworthiness Check: The purity of the final product should be confirmed by ¹H NMR spectroscopy and HPLC analysis to ensure it meets the required specification (e.g., >98%) before use in subsequent applications.

Applications in Medicinal Chemistry and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a crucial structural motif and building block. Its incorporation into a larger molecule can significantly influence the resulting compound's biological activity and pharmacokinetic profile.

-

Scaffold for Novel Therapeutics: It serves as a foundational piece in the synthesis of more complex molecules, particularly in the development of new drugs targeting neurological disorders.[1][4]

-

Modulation of Physicochemical Properties: The propoxy group adds a degree of lipophilicity, which can be fine-tuned to optimize a drug's ability to cross cellular membranes. The azetidine nitrogen provides a site for further chemical modification and acts as a hydrogen bond acceptor.

-

Bioisosteric Replacement: The azetidine ring can be used as a bioisostere for other cyclic systems like piperidine or pyrrolidine, offering a different conformational constraint that can lead to enhanced target selectivity and reduced off-target effects.

-

Drug Delivery Systems: The unique structure is being explored for its potential in creating novel drug delivery mechanisms, which could improve the efficacy and targeting of therapeutic agents.[1][4]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][6] Avoid contact with skin, eyes, and clothing.[8][9] Wash hands thoroughly after handling.[6][8]

-

Fire Safety: Use extinguishing media appropriate for the surrounding environment, such as dry chemical, CO₂, water spray, or alcohol-resistant foam.[6] Thermal decomposition can release toxic gases like carbon oxides and nitrogen oxides (NOx).[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is incompatible with strong oxidizing agents and strong acids.[5][7] Recommended storage is often refrigerated at 0-8 °C to ensure long-term stability.[1]

Conclusion

This compound is a high-value chemical intermediate that provides a unique combination of structural rigidity and tunable physicochemical properties. Its utility as a building block in medicinal chemistry is well-established, offering a reliable scaffold for developing next-generation therapeutics. A firm grasp of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for any researcher looking to leverage its strategic advantages in the complex landscape of drug discovery.

References

An In-Depth Technical Guide to the Structural Analysis and Confirmation of 3-Propoxyazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural analysis and confirmation of 3-Propoxyazetidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of analytical techniques, offering a deep dive into the causality behind experimental choices and the logic of spectral interpretation. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we present a self-validating system for the unambiguous structural elucidation of the target molecule. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to confidently characterize this and similar small molecules.

Introduction: The Imperative of Structural Integrity in Drug Discovery

The azetidine motif is a valuable scaffold in medicinal chemistry, prized for its ability to introduce conformational rigidity and serve as a proline bioisostere. The 3-propoxy substituted variant, as a hydrochloride salt, presents a unique combination of a strained four-membered ring, an ether linkage, and an ammonium salt, all of which influence its physicochemical and pharmacological properties. Accurate and unequivocal structural confirmation is, therefore, a cornerstone of any research and development program involving this molecule. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.

This guide will systematically detail the application of modern spectroscopic techniques to confirm the identity and purity of this compound. We will explore not only what to do but why specific methodologies are chosen, ensuring a robust and defensible analytical workflow.

The Analytical Triad: A Multi-faceted Approach to Structural Confirmation

A single analytical technique is rarely sufficient for the complete and unambiguous structural elucidation of a novel compound. Instead, a synergistic approach, leveraging the orthogonal information provided by different spectroscopic methods, is the gold standard. For this compound, our analytical triad consists of NMR, MS, and FTIR.

Figure 1: A schematic overview of the integrated analytical workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Experimental Protocol:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons. D₂O is a good choice for observing the N-H protons, which will exchange with deuterium and disappear from the spectrum, confirming their identity.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Spectrum and Interpretation:

The protonation of the azetidine nitrogen will lead to a downfield shift of adjacent protons compared to the free base, due to the deshielding effect of the positive charge.[1][2] Based on data from analogous compounds like 3-hydroxyazetidine hydrochloride[3], the following chemical shifts are anticipated:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| NH ₂⁺ | 8.5 - 9.5 | Broad singlet | 2H | The acidic protons on the nitrogen are typically broad and their chemical shift is highly dependent on solvent and concentration. In D₂O, this signal will disappear. |

| CH (O) | ~4.6 - 4.8 | Quintet | 1H | This proton is deshielded by the adjacent oxygen and the protonated nitrogen. It will be split by the four neighboring protons on the azetidine ring. |

| CH ₂(N) | ~3.8 - 4.2 | Multiplet | 4H | These protons are adjacent to the positively charged nitrogen, causing a significant downfield shift. They will likely appear as a complex multiplet due to coupling with each other and the C3 proton. |

| O-CH ₂(CH₂) | ~3.5 - 3.7 | Triplet | 2H | Deshielded by the adjacent oxygen atom. Split by the neighboring methylene group. |

| CH₂-CH ₂-CH₃ | ~1.5 - 1.7 | Sextet | 2H | Standard aliphatic chemical shift. Split by the adjacent methylene and methyl groups. |

| CH₂-CH₂-CH ₃ | ~0.9 - 1.0 | Triplet | 3H | Standard aliphatic methyl group chemical shift. Split by the adjacent methylene group. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol: The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Spectrum and Interpretation:

The electronegativity of the oxygen and the protonated nitrogen will have a pronounced effect on the chemical shifts of the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C H(O) | ~65 - 75 | The carbon atom bonded to the electronegative oxygen will be significantly deshielded. |

| C H₂(N) | ~45 - 55 | These carbons are adjacent to the protonated nitrogen, resulting in a downfield shift compared to a neutral amine. |

| O-C H₂(CH₂) | ~70 - 80 | Standard chemical shift for a carbon in an ether linkage. |

| CH₂-C H₂-CH₃ | ~20 - 25 | Typical aliphatic chemical shift. |

| CH₂-CH₂-C H₃ | ~10 - 15 | Typical aliphatic methyl carbon chemical shift. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For a hydrochloride salt, electrospray ionization (ESI) in positive ion mode is the technique of choice, as it will readily detect the protonated molecule (the cation).

Experimental Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to aid ionization.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

For fragmentation analysis, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Expected Results and Interpretation:

-

Molecular Ion: The molecular formula of 3-Propoxyazetidine is C₆H₁₃NO. The molecular weight of the free base is 115.18 g/mol . In the positive ion ESI mass spectrum, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 116.19. The presence of this ion confirms the molecular weight of the free base.

-

Fragmentation Pattern: Cyclic amines typically undergo fragmentation through α-cleavage (cleavage of a bond adjacent to the nitrogen).[3][4][5][6] A characteristic fragmentation pathway for the azetidinium ion would be the loss of ethylene (28 Da) via ring opening and subsequent cleavage. Another likely fragmentation would be the loss of the propoxy group.

Figure 2: Proposed major fragmentation pathways for this compound in ESI-MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

The FTIR spectrum of this compound will be characterized by the presence of absorptions corresponding to the N-H bonds of the secondary ammonium salt, C-H bonds, C-O ether linkage, and C-N bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (R₂NH₂⁺) | 2700 - 3100 | Strong, Broad | The stretching vibration of the N-H bonds in the secondary ammonium salt appears as a broad, strong absorption, often with multiple sub-peaks.[7] |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | C-H stretching vibrations of the methylene and methyl groups in the propoxy chain and the azetidine ring. |

| N-H Bend (R₂NH₂⁺) | 1560 - 1620 | Medium | The bending vibration of the N-H bonds is characteristic of secondary amine salts. |

| C-O Stretch (ether) | 1050 - 1150 | Strong | The C-O-C stretching vibration of the propoxy group. |

| C-N Stretch | 1020 - 1250 | Medium | The stretching vibration of the C-N bonds in the azetidine ring. |

Data Synthesis and Final Confirmation

The definitive structural confirmation of this compound is achieved when the data from all three analytical techniques are in complete agreement.

-

NMR provides the detailed carbon-hydrogen framework, connectivity, and proton count.

-

MS confirms the molecular weight and provides fragmentation data consistent with the proposed structure.

-

FTIR verifies the presence of the key functional groups, particularly the secondary ammonium salt and the ether linkage.

By following the rigorous, multi-faceted approach outlined in this guide, researchers can be highly confident in the structural integrity of their this compound samples, thereby ensuring the reliability and reproducibility of their subsequent scientific investigations.

References

- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and spectral characterization of sulfhydryl-reactive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of 3-Propoxyazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxyazetidine hydrochloride is a substituted azetidine compound of interest in medicinal chemistry and pharmaceutical research.[1][2] As a versatile building block, its unique four-membered ring structure and propoxy side chain present potential for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] The propoxy group may enhance solubility and bioavailability, making it an attractive scaffold for drug design.[1] A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its application in drug discovery and development, influencing everything from reaction kinetics and purification to formulation and bioavailability.[3][4][5]

This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. It is designed to equip researchers and drug development professionals with the necessary information and protocols to effectively utilize this compound in their work.

Core Physical Properties of this compound

At present, specific experimental data for the melting point and quantitative solubility of this compound is not widely available in published literature. However, the following information has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Chemical Name | This compound | [1][6] |

| CAS Number | 897019-55-5 | [1][6] |

| Molecular Formula | C₆H₁₄ClNO | [1][6] |

| Molecular Weight | 151.64 g/mol | [1] |

| Appearance | White solid | [1][7] |

| Purity | ≥ 95% (HPLC) | [1][7] |

| Storage Conditions | Store at 0-8 °C | [1][7] |

| Melting Point | Not available | |

| Solubility | To be determined experimentally |

The Critical Role of Melting Point and Solubility in Drug Development

The physical properties of a drug candidate, particularly its melting point and solubility, are critical determinants of its potential for successful development into a therapeutic product.

Melting Point: The melting point of a compound is a key indicator of its purity and is influenced by the strength of the crystal lattice.[3][8] A sharp melting range typically signifies a high degree of purity. In drug development, the melting point affects the stability and processing of the active pharmaceutical ingredient (API).[9] Furthermore, a high melting point is often correlated with lower aqueous solubility, which can in turn impact bioavailability.[3][8]

Solubility: Aqueous solubility is a crucial factor for the absorption of orally administered drugs, as a compound must be in solution to be absorbed across the gastrointestinal membrane.[4][5] Poorly soluble compounds often exhibit low and variable bioavailability, which can hinder their clinical utility.[4][5] Understanding the solubility of a compound in various solvents is also essential for its purification, formulation, and the development of analytical methods.[4][9] The U.S. Food and Drug Administration (FDA) provides guidance on the importance of solubility in the Biopharmaceutics Classification System (BCS), which is used to waive in vivo bioequivalence studies for certain classes of drugs.[10][11][12][13]

Experimental Protocols for Physical Property Determination

The following sections provide detailed, standardized protocols for the experimental determination of the melting point and solubility of this compound. These methods are based on established pharmacopeial procedures and best practices in the pharmaceutical industry.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a crystalline solid, as outlined in the United States Pharmacopeia (USP) General Chapter <741>.[14][15]

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Experimental Workflow:

Figure 1: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dry.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Tamp the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

-

Tap the bottom of the capillary tube on a hard surface to compact the sample to a height of 2-4 mm.

-

-

Melting Point Measurement:

-

Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid determination can be performed by heating at a faster rate.

-

For an accurate measurement, heat the block to a temperature approximately 10°C below the expected melting point.

-

Adjust the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating at the same rate and record the temperature at which the last solid particle melts (the end of the melting range).

-

Repeat the measurement with two additional samples to ensure reproducibility.

-

Trustworthiness of the Protocol: This protocol adheres to the standards set by the USP, ensuring accuracy and reproducibility.[14][15] The use of a calibrated thermometer and a controlled heating rate are critical for obtaining reliable results. The observation of a sharp melting range is a good indicator of the sample's purity.

Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. This method is recommended by regulatory agencies for its reliability.[11]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method, such as HPLC.

Experimental Workflow:

Figure 2: Workflow for Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an amount of this compound that is known to be in excess of its solubility to a series of vials containing a precise volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, etc.).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C for general solubility or 37°C for physiological relevance).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

-

Trustworthiness of the Protocol: The shake-flask method provides a measure of the thermodynamic equilibrium solubility. Ensuring that equilibrium has been reached and that no undissolved solid is present in the analyzed sample are critical for the accuracy of this method. The use of a validated analytical method is essential for reliable quantification.

Conclusion

While specific experimental data for the melting point and solubility of this compound are not yet widely reported, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to determine these critical physical properties. A thorough characterization of the melting point and solubility is an indispensable step in the progression of this promising compound from a laboratory curiosity to a potential therapeutic agent. The methodologies described herein are robust, reliable, and grounded in established scientific and regulatory principles, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery and development efforts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. An interesting relationship between drug absorption and melting point [pubmed.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. a2bchem.com [a2bchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. jmpas.com [jmpas.com]

- 10. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. fda.gov [fda.gov]

- 14. uspbpep.com [uspbpep.com]

- 15. â©741⪠Melting Range or Temperature [doi.usp.org]

An In-depth Technical Guide to the Stability and Storage of 3-Propoxyazetidine Hydrochloride

Introduction

3-Propoxyazetidine hydrochloride is a substituted azetidine derivative of increasing interest to researchers in drug discovery and development. Its unique structural motif, featuring a four-membered heterocyclic amine ring, presents both opportunities for novel molecular design and specific challenges related to chemical stability. This guide provides a comprehensive technical overview of the stability profile of this compound, offering field-proven insights into its degradation pathways, recommended storage conditions, and robust methodologies for its stability assessment. This document is intended for researchers, scientists, and drug development professionals who handle, formulate, or analyze this compound.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for predicting its behavior and ensuring its quality.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 897019-55-5 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% (HPLC) | [2] |

| Solubility | Soluble in water, DMSO, and methanol. | [3] |

| InChIKey | QTINDJCUYRJBAY-UHFFFAOYSA-N | [4] |

| SMILES | CCCOC1CNC1.Cl | [5] |

Fundamental Principles of Stability: The Azetidine Ring and Ether Linkage

The stability of this compound is primarily dictated by two key structural features: the strained azetidine ring and the propoxy ether linkage.

The Azetidine Ring: Susceptibility to Acid-Catalyzed Ring Opening

The four-membered azetidine ring is inherently strained, making it susceptible to nucleophilic attack, particularly under acidic conditions. The nitrogen atom in the ring can be protonated, forming a reactive azetidinium ion. This dramatically increases the ring's susceptibility to cleavage by nucleophiles, leading to degradation.[6] This acid-mediated intramolecular ring-opening is a critical degradation pathway to consider.[6][7]

Diagram: Proposed Acid-Catalyzed Ring Opening of 3-Propoxyazetidine

Caption: Acid-catalyzed degradation of the azetidine ring.

The Propoxy Group: Potential for Ether Cleavage

Ethers are generally stable but can undergo cleavage under strong acidic conditions, typically in the presence of a strong nucleophile like a halide ion.[8][9] The reaction involves protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms.[10][11] For this compound, this could lead to the formation of 3-hydroxyazetidine and propyl halide.

Recommended Storage and Handling Conditions

Based on available data for this compound and similar compounds, the following storage and handling conditions are recommended to ensure its stability and integrity.

| Condition | Recommendation | Rationale |

| Temperature | Short-term (1-2 weeks): 0-8°C.[1] Long-term (1-2 years): -20°C.[4] | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and degradation from atmospheric moisture. |

| Moisture | Keep in a tightly sealed container in a dry place. | The compound is likely hygroscopic, and moisture can facilitate hydrolytic degradation. |

| Light | Protect from light. | Amine hydrochlorides can be susceptible to photodegradation.[12][13] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[3] | These substances can catalyze the degradation pathways described in Section 2. |

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[14][15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Protocol for Forced Degradation Studies

The following protocol is a general guideline and should be adapted based on the specific properties of this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16]

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using a stability-indicating HPLC method.

-

Peak Purity and Identification: Assess the purity of the main peak and characterize any significant degradation products using LC-MS/MS and NMR.[17][18]

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.[14][19]

Recommended HPLC Method Parameters (Starting Point)

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at a suitable wavelength (to be determined by UV scan) |

| Injection Vol. | 10 µL |

Method Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Long-Term Stability Testing Protocol (ICH Q1A)

Long-term stability studies are performed to establish the re-test period or shelf life and recommended storage conditions.[20][21]

| Condition | Temperature | Relative Humidity | Minimum Duration |

| Long-Term | 25°C ± 2°C | 60% ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months |

Testing Frequency: Samples should be tested at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for long-term studies.

Conclusion

This compound is a promising building block in pharmaceutical research, but its inherent structural features necessitate careful consideration of its stability. The primary degradation pathways are likely to involve acid-catalyzed ring opening of the azetidine moiety and potential cleavage of the propoxy ether linkage. By implementing the recommended storage and handling procedures and employing robust stability testing protocols as outlined in this guide, researchers can ensure the quality and integrity of this valuable compound throughout its lifecycle. A proactive approach to understanding and managing the stability of this compound will ultimately contribute to the successful development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. a2bchem.com [a2bchem.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 897019-55-5|3-Propoxy-azetidine Hydrochloride|3-Propoxy-azetidine Hydrochloride|-范德生物科技公司 [bio-fount.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ether cleavage - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. ikev.org [ikev.org]

An In-depth Technical Guide to the Safety, Handling, and Disposal of 3-Propoxyazetidine Hydrochloride

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Propoxyazetidine hydrochloride was found. The following guidance is based on the general properties of azetidine compounds, amine hydrochlorides, and established principles of laboratory safety.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and review all available chemical safety information before handling this compound.[1]

Introduction

Azetidines are four-membered heterocyclic amines that serve as important building blocks in medicinal chemistry due to their unique structural and chemical properties.[2] The reactivity of azetidines is influenced by their significant ring strain, which, while making them valuable synthetic intermediates, also necessitates careful handling.[2] This guide provides a comprehensive overview of the safety, handling, and disposal considerations for this compound, a substituted azetidine derivative. The information herein is intended for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment.

Section 1: Hazard Identification and Toxicological Profile

Due to the absence of specific toxicological data for this compound, its hazard profile is inferred from related azetidine compounds and general chemical principles. Azetidine and its derivatives are often corrosive, toxic, and may be flammable.[1][3] The hydrochloride salt form suggests it is a solid with acidic properties in solution.

GHS Hazard Classification (Anticipated):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage / Causes serious eye irritation.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][5] |

Primary Routes of Exposure:

-

Inhalation: Vapors or dust may cause respiratory tract irritation.[4][5]

-

Skin Contact: Can cause severe skin burns and irritation upon direct contact.[3][6]

-

Eye Contact: Poses a high risk of serious eye damage.[3][4][6]

Physical and Chemical Hazards:

-

Flammability: While the hydrochloride salt is likely a non-flammable solid, the free base form of azetidines can be flammable liquids.[3] Avoid proximity to open flames and high temperatures.

-

Reactivity: Azetidines are reactive compounds.[2] Avoid contact with strong oxidizing agents, acids, and acid chlorides.[8][9] The hydrochloride salt may react with strong bases to liberate the free amine.

-

Decomposition: Hazardous decomposition products upon heating may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3][9]

Section 2: Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are crucial for minimizing exposure to this compound.

Engineering Controls:

-

Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[10][11]

-

Safety Equipment: An eyewash station and emergency shower must be readily accessible in the immediate work area.[6][10]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when handling this compound.[12][13][14]

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[15][16] | Provides protection against splashes to the eyes and face. Standard safety glasses are insufficient.[16] |

| Skin and Body Protection | A lab coat, fully buttoned, with full-length pants and closed-toe shoes.[11][15] A chemical-resistant apron may be necessary for larger quantities. | Protects skin from accidental contact. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[15][16] Two pairs of gloves may be worn for added protection. | Prevents dermal absorption. Gloves should be inspected before use and changed frequently, especially if contact is suspected.[17] |

| Respiratory Protection | Generally not required when working in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[12][18] | Protects against inhalation of harmful dust or aerosols. |

Section 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for laboratory safety.

Handling:

-

Pre-use: Read and understand the Safety Data Sheet (if available) and this guide before working with the compound.[13]

-

Weighing and Transfer: Conduct all weighing and transfers within a chemical fume hood or a ventilated balance enclosure.

-

Solution Preparation: When dissolving, add the solid to the solvent slowly. If diluting an acidic solution, always add acid to water, never the other way around.[11]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.[4]

Storage:

-

Container: Store in a tightly sealed, properly labeled container.[8][15]

-

Location: Keep in a cool, dry, and well-ventilated area.[3][8] Store in a designated cabinet for corrosive and toxic materials.

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and other incompatible materials.[9][15]

Section 4: Accidental Release Measures and First Aid

Prompt and appropriate action is critical in the event of a spill or exposure.

Spill Response:

-

Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

-

Control: If safe to do so, prevent further spread of the material.

-

Cleanup (Small Spills): For small spills, trained personnel wearing appropriate PPE can clean up the material. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6] Do not use combustible materials like paper towels to absorb the initial spill.

-

Neutralization: For spills of acidic solutions, neutralize with a suitable agent like sodium bicarbonate.

-

Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][15]

-

Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.[6]

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the affected person to fresh air immediately.[6][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing and shoes.[6][10] A safety shower should be used if the contact area is large.[6] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[6][10] Rinse the mouth with water.[6][10] If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention. |

Section 5: Disposal Considerations

Proper disposal of this compound and its associated waste is a regulatory requirement.

-

Waste Collection: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[19]

-

Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with acidic waste if there is a potential for hazardous reactions.[19]

-

Disposal Method: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[6][15] Do not dispose of this chemical down the drain.[13]

-

Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to institutional guidelines.

Section 6: Experimental Protocols

Protocol for Safe Quenching of a Reaction Mixture Containing this compound

This protocol outlines a general procedure for safely neutralizing a reaction mixture. The specific quenching agent and conditions may vary depending on the other components of the mixture.

-

Preparation:

-

Ensure all necessary PPE is worn (goggles, face shield, lab coat, chemical-resistant gloves).

-

Perform the entire procedure in a chemical fume hood.

-

Have an appropriate quenching solution ready. For an acidic mixture, a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide is often used.

-

-

Cooling:

-

Cool the reaction vessel in an ice bath to dissipate any heat generated during the quench.

-

-

Slow Addition:

-

Slowly and carefully add the quenching solution to the reaction mixture dropwise with stirring. Be vigilant for any signs of an exothermic reaction or gas evolution.

-

-

Monitoring:

-

Monitor the pH of the mixture to ensure complete neutralization.

-

-

Workup:

-

Once the reaction is quenched and neutralized, proceed with the standard aqueous workup.

-

-

Waste Disposal:

-

Collect all aqueous layers and other waste generated during the process in a properly labeled hazardous waste container.

-

Workflow for Handling and Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemos.de [chemos.de]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. aksci.com [aksci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.at [fishersci.at]

- 10. aksci.com [aksci.com]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. gz-supplies.com [gz-supplies.com]

- 14. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 15. ehs.washington.edu [ehs.washington.edu]

- 16. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pppmag.com [pppmag.com]

- 18. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 19. safety.pitt.edu [safety.pitt.edu]

An Investigator's Guide to the Putative Mechanism of Action of 3-Propoxyazetidine Hydrochloride in Biological Systems

Preamble: From Building Block to Biological Probe

3-Propoxyazetidine hydrochloride is recognized within the drug discovery landscape primarily as a synthetic intermediate—a versatile scaffold for the construction of more complex molecular architectures. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a unique three-dimensional geometry and metabolic stability, making it a privileged structure in medicinal chemistry. While direct pharmacological data on this compound is not extensively published, its structural motifs are shared by a class of neurologically active agents. This guide, therefore, puts forth a scientifically-grounded hypothesis for its mechanism of action and provides a comprehensive, field-proven framework for its experimental validation. We will proceed not by assumption, but by outlining a rigorous, multi-stage investigative workflow designed to elucidate its biological function from first principles.

Part 1: A Central Hypothesis—Targeting Monoamine Reuptake

Based on extensive structure-activity relationship (SAR) studies of analogous 3-substituted azetidine derivatives, a compelling hypothesis emerges: This compound is a putative inhibitor of monoamine neurotransmitter transporters. Specifically, it is proposed to function as a Triple Reuptake Inhibitor (TRI), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2][3][4]

These transporters are transmembrane proteins located on presynaptic neurons. Their primary role is to clear neurotransmitters from the synaptic cleft, thereby terminating the signal.[5][6][7] Inhibition of these transporters by a small molecule like this compound would lead to an increased concentration and prolonged residence time of serotonin, norepinephrine, and dopamine in the synapse. This enhancement of monoaminergic neurotransmission is a well-established therapeutic strategy for treating a range of central nervous system (CNS) disorders, most notably depression.[3] The propoxy group at the 3-position likely contributes to the lipophilicity and binding pocket interactions necessary for this activity.

The following diagram illustrates this proposed mechanism at a synaptic level.

Caption: Proposed mechanism of this compound at the synapse.

Part 2: The Validation Workflow—A Roadmap for Mechanistic Discovery

To rigorously test our central hypothesis, a multi-stage experimental approach is required. This workflow is designed to be self-validating, where the results of each stage inform the decision to proceed to the next, more complex and resource-intensive stage.

Caption: A multi-stage workflow for validating the proposed mechanism of action.

Part 3: Detailed Experimental Protocols

As a Senior Application Scientist, the value lies not just in proposing a hypothesis, but in providing the precise, actionable methodologies to test it. The following protocols are grounded in established and trusted techniques in neuropharmacology.

Stage 1 Protocol: Radioligand Binding Assays

Causality: Before assessing function, we must first confirm binding. A competitive binding assay will determine if this compound can displace a known high-affinity radioligand from the transporter binding site. This is the foundational experiment to confirm a direct interaction.

Methodology:

-

Preparation of Membranes: Utilize membrane preparations from CHO or HEK293 cells stably expressing human recombinant DAT, NET, or SERT. Alternatively, use rat striatal tissue for DAT, hippocampus for SERT, and cortical tissue for NET.[8]

-

Assay Buffer: Prepare appropriate assay buffers for each transporter (e.g., Tris-HCl based buffers with specific ionic compositions).

-

Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[9]

-

Equilibration: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to reduce non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Stage 2 Protocol: Neurotransmitter Uptake Functional Assay

Causality: Binding does not equal function. A compound can bind to a transporter without inhibiting its activity. This functional assay directly measures the ability of this compound to block the transport of neurotransmitters into the cell, which is the ultimate test of its inhibitory action.

Methodology:

-

System Preparation:

-

Pre-incubation: Wash the cells or synaptosomes with Krebs-Ringer-HEPES buffer. Pre-incubate them for 10-15 minutes at 37°C with various concentrations of this compound or a reference inhibitor (e.g., cocaine for DAT).

-

Initiation of Uptake: Add a mixture of a low concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.[10][14] A fluorescent substrate from a commercial kit can also be used as a non-radioactive alternative.[15][16]

-

Termination: After a short incubation period (e.g., 5-10 minutes) at 37°C, terminate the uptake by rapidly washing the wells with ice-cold buffer.

-

Lysis and Quantification: Lyse the cells or synaptosomes and measure the amount of radioactivity taken up using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of uptake inhibition against the concentration of this compound to determine the IC₅₀ value for each transporter. This provides a quantitative measure of the compound's functional potency.

Stage 3 Protocol: In Vivo Microdialysis

Causality: In vitro and ex vivo results, while crucial, occur in artificial environments. In vivo microdialysis is the gold standard for demonstrating that a compound can cross the blood-brain barrier and engage its target in a living, functioning biological system to produce the hypothesized neurochemical effect.[17][18]

Methodology:

-

Surgical Implantation: Anesthetize a rodent (e.g., a Sprague-Dawley rat) and stereotaxically implant a microdialysis guide cannula targeting a brain region rich in the desired monoamine terminals (e.g., the nucleus accumbens or striatum for dopamine).[17][19]

-

Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[20]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of extracellular neurotransmitter levels.

-

Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at various doses.

-

Post-Dosing Collection: Continue to collect dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine (and their metabolites) in the dialysate samples using a highly sensitive analytical method, typically HPLC coupled with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS/MS).[18][21]

-

Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the pre-administration baseline. A significant, dose-dependent increase in extracellular levels of the monoamines would provide powerful evidence supporting the triple reuptake inhibition mechanism in vivo.

Part 4: Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

Table 1: In Vitro Binding Affinity and Functional Potency

| Target Transporter | Radioligand Binding (Kᵢ, nM) | Functional Uptake (IC₅₀, nM) |

|---|---|---|

| hDAT | [Experimental Value] | [Experimental Value] |

| hNET | [Experimental Value] | [Experimental Value] |

| hSERT | [Experimental Value] | [Experimental Value] |

A low nanomolar Kᵢ and IC₅₀ would indicate high affinity and potency. The ratio between these values for different transporters determines the compound's selectivity profile.

Table 2: In Vivo Microdialysis Peak Effect

| Dose of Compound | Peak % Increase in Dopamine | Peak % Increase in Norepinephrine | Peak % Increase in Serotonin |

|---|---|---|---|

| Vehicle Control | ~100% (No Change) | ~100% (No Change) | ~100% (No Change) |

| Low Dose (e.g., 1 mg/kg) | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| High Dose (e.g., 10 mg/kg) | [Experimental Value] | [Experimental Value] | [Experimental Value] |

A dose-dependent increase significantly above baseline for all three neurotransmitters would confirm the in vivo triple reuptake inhibitory action.

Conclusion

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurotransmitter Transporter Inhibitors Library [chemdiv.com]

- 6. Pharmacological Mechanisms of SLC6 Neurotransmitter Transporter Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Crude synaptosome preparation and glutamate uptake assay [bio-protocol.org]

- 13. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. moleculardevices.com [moleculardevices.com]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 21. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Identifying the Biological Targets of 3-Propoxyazetidine Hydrochloride

Abstract

3-Propoxyazetidine hydrochloride is a heterocyclic compound featuring a strained azetidine ring, a motif of growing importance in medicinal chemistry.[1][2] While its structure suggests potential biological activity, its specific molecular targets within the cell remain uncharacterized. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the biological targets of this and other novel small molecules. We move beyond theoretical discussions to provide actionable, field-proven experimental workflows, emphasizing the causality behind methodological choices. Protocols for unbiased, label-free target identification techniques such as Drug Affinity Responsive Target Stability (DARTS) are detailed, alongside orthogonal validation methods including the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR). This document serves as a strategic manual for elucidating a compound's mechanism of action, a critical step in the drug discovery pipeline.

Introduction: The Azetidine Scaffold and the Opportunity of the Unknown

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged scaffold" in drug discovery. Its inherent ring strain and rigid, three-dimensional geometry can confer favorable pharmacological properties, including metabolic stability and unique vectoral orientation for interacting with biological macromolecules.[1][2] Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and central nervous system effects.[1][3]

This compound (Figure 1) incorporates this key scaffold. The propoxy group enhances lipophilicity, which may improve properties like cell permeability.[4] However, a survey of public scientific literature and chemical databases reveals it primarily as a synthetic building block with no well-documented biological targets.[4][5][6] This lack of characterization presents a significant opportunity. For a medicinal chemist or a chemical biology group, this compound is a blank slate, holding the potential to modulate a novel biological pathway or interact with a known target in a new way.

The critical first step in realizing this potential is target identification . Elucidating the specific protein or proteins with which a small molecule interacts is fundamental to understanding its mechanism of action, predicting its therapeutic effects, and anticipating potential toxicities.[7][8] This guide outlines a logical, multi-pronged strategy to deorphanize this compound, progressing from broad, unbiased screening to rigorous, specific validation.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 897019-55-5 | C₆H₁₄ClNO | 151.63 g/mol |

Figure 1. Key properties of this compound.[4][5]

A Strategic Workflow for Target Identification

Identifying a small molecule's target is a process of hypothesis generation followed by rigorous testing. Our recommended workflow integrates unbiased, proteome-wide approaches with focused, hypothesis-driven validation techniques. This ensures that initial discoveries are robust and physiologically relevant.

Caption: A multi-phase workflow for small molecule target identification.

Phase 1 & 2: Unbiased Target Discovery and Candidate Generation

The most powerful approaches for novel compounds are unbiased, meaning they do not rely on pre-existing assumptions about the target.[9] These methods survey the entire proteome for binding partners.

Drug Affinity Responsive Target Stability (DARTS)

Causality & Rationale: The DARTS method is founded on a key biophysical principle: when a small molecule binds to its target protein, it often induces a more stable conformation.[10][11] This increased stability can render the protein resistant to degradation by proteases. By treating a cell lysate with the compound and then with a protease, target proteins will be "protected" and remain intact, while unbound proteins are digested.[12] This label-free method is advantageous because it uses the native, unmodified small molecule, avoiding potential artifacts from adding tags or linkers required by other methods like affinity chromatography.[7][13]

Experimental Protocol: Unbiased DARTS Workflow

-

Lysate Preparation:

-

Culture cells of interest (e.g., a cancer cell line relevant to a desired phenotype) to ~80-90% confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in M-PER buffer (or similar non-denaturing lysis buffer) supplemented with protease inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (proteome).

-

Determine protein concentration using a BCA assay.

-

-

Compound Incubation:

-

Aliquot the cell lysate into two sets of tubes (e.g., 100 µL with 1 mg/mL total protein).

-

To one set, add this compound to a final concentration (e.g., 50 µM). Perform a dose-response to find the optimal concentration.[10]

-

To the control set, add an equivalent volume of vehicle (e.g., DMSO or PBS).

-

Incubate all samples for 1 hour at room temperature with gentle rotation.

-

-

Protease Digestion:

-

Prepare a stock solution of a broad-specificity protease, such as Pronase or thermolysin.

-

Perform a protease concentration titration to determine the optimal amount that results in significant but not complete protein degradation in the vehicle-treated sample.[10]

-

Add the optimized concentration of protease to all samples (both compound-treated and vehicle-treated).

-

Incubate for a defined time (e.g., 30 minutes) at room temperature.

-

Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

-

Analysis by Mass Spectrometry:

-

Run digested samples on an SDS-PAGE gel to separate proteins.

-

Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

-

Excise bands that are present or significantly more intense in the compound-treated lane compared to the vehicle-treated lane.

-

Submit the excised bands for in-gel tryptic digestion followed by LC-MS/MS analysis to identify the protected proteins. These are your primary target candidates.[13]

-

Alternative Method: Affinity-Based Proteomics

An alternative, classical approach is affinity chromatography.[7][11] This involves chemically modifying the small molecule to attach it to a solid support (like agarose beads).[14] This "bait" is then incubated with cell lysate, and any proteins that bind are "pulled down," isolated, and identified by mass spectrometry. While powerful, this method's primary challenge lies in ensuring the modification doesn't disrupt the compound's native binding activity.[11]

Phase 3: Rigorous Target Validation

Identifying a list of protein candidates from an unbiased screen is only the first step. Validation is crucial to confirm that the interaction is direct, occurs within a cellular context, and is responsible for the compound's biological effects.[8]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: CETSA operates on the same principle of ligand-induced stabilization as DARTS but is performed in intact, live cells.[15][16] When whole cells are heated, proteins begin to denature and aggregate. A protein bound to a drug will be stabilized and thus remain soluble at higher temperatures than its unbound counterpart.[17][18] This assay provides definitive proof of target engagement in a physiological environment, confirming that the compound can enter the cell and bind its target.[19]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA by Western Blot

-

Cell Treatment:

-

Plate cells and grow to ~80% confluency.

-

Treat one set of cells with this compound (at a concentration determined from dose-response curves, e.g., 10x EC₅₀ from a cell viability assay).

-

Treat a control set with vehicle. Incubate for 1-2 hours.

-

-

Heating Step:

-

Harvest and resuspend cells in PBS.

-

Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 2°C increments).

-

Heat the aliquots in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling for 3 minutes at 4°C.

-

-

Lysis and Fractionation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains aggregated proteins.

-

-

Detection:

-

Carefully collect the supernatant from each sample.

-

Analyze the amount of the specific candidate protein (identified via DARTS) remaining in the soluble fraction using Western Blotting with a specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western Blot.

-

Plot the percentage of soluble protein relative to the unheated control against temperature for both vehicle- and compound-treated samples.

-

A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.[17]

-

Direct Binding Kinetics: Surface Plasmon Resonance (SPR)

Causality & Rationale: Once in-cell engagement is confirmed, it is essential to quantify the binding interaction directly. SPR is a label-free optical technique that measures molecular interactions in real-time.[20] A purified candidate protein is immobilized on a sensor chip, and the compound is flowed over the surface.[21] Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram.[22] This allows for the precise determination of kinetic parameters (association rate, kₐ; dissociation rate, kₔ) and the equilibrium dissociation constant (Kᴅ), which is a direct measure of binding affinity.[23]

| Parameter | Description | Significance |

| kₐ (on-rate) | Rate of complex formation (M⁻¹s⁻¹) | How quickly the compound binds its target. |

| kₔ (off-rate) | Rate of complex decay (s⁻¹) | How long the compound stays bound to the target. |

| Kᴅ (kₔ/kₐ) | Dissociation Constant (M) | The concentration of compound required to occupy 50% of the target protein at equilibrium. A lower Kᴅ indicates higher affinity. |

Figure 2. Key kinetic parameters derived from SPR analysis.

Conclusion: From Uncharacterized Molecule to Validated Probe

The journey from a commercially available reagent like this compound to a validated chemical probe with a known mechanism of action is a cornerstone of modern drug discovery. The absence of existing biological data should not be seen as a barrier, but as an invitation to discovery. By employing a systematic, multi-layered strategy that begins with unbiased, proteome-wide screening (DARTS) and progresses through rigorous in-cell target engagement (CETSA) and biophysical validation (SPR), researchers can confidently identify and characterize the biological targets of any novel small molecule. This structured approach, grounded in the principles of causality and self-validation, transforms an unknown compound into a powerful tool for dissecting biological pathways and a potential starting point for therapeutic development.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. a2bchem.com [a2bchem.com]

- 6. 3-propoxyazetidine | CAS 897086-92-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]

- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CETSA [cetsa.org]

- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 21. books.rsc.org [books.rsc.org]

- 22. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

The Ascendant Role of 3-Propoxyazetidine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals